![molecular formula C15H15ClN2O3S B4439404 N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439404.png)
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
説明
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of several B-cell malignancies.
作用機序
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide selectively inhibits BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the activation and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of several B-cell malignancies. By inhibiting BTK, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide disrupts B-cell receptor signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B-cells, leading to decreased cell proliferation and increased apoptosis. In addition, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to enhance the activity of rituximab, a monoclonal antibody used in the treatment of B-cell malignancies.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has demonstrated efficacy in preclinical studies and has shown promise as a potential therapeutic agent for B-cell malignancies. However, N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is still in the early stages of clinical development, and its safety and efficacy in humans have yet to be fully established.
将来の方向性
There are several potential future directions for the research and development of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide. One area of focus is the development of combination therapies that incorporate N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide with other agents, such as immunomodulatory drugs or monoclonal antibodies. Another area of focus is the exploration of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide's potential therapeutic applications in other diseases, such as autoimmune disorders or solid tumors. Finally, further research is needed to fully elucidate the mechanism of action of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide and its potential impact on B-cell receptor signaling and other cellular pathways.
科学的研究の応用
N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, especially B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several preclinical studies have demonstrated the efficacy of N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in inhibiting BTK signaling and inducing apoptosis in B-cell malignancies.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(methanesulfonamido)-3-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-9-11(7-8-13(10)18-22(2,20)21)15(19)17-14-6-4-3-5-12(14)16/h3-9,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNIZVMNTYOHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。